molecular formula C11H9N3O5 B2833785 ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate CAS No. 63365-47-9

ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate

Cat. No.: B2833785
CAS No.: 63365-47-9
M. Wt: 263.209
InChI Key: QMVOXDZQHRKIGN-UHFFFAOYSA-N
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Description

Ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is a chemical reagent designed for specialized organic synthesis applications. While specific studies on this exact molecule are limited, its structure suggests potential utility in the synthesis of complex amides and other nitrogen-containing compounds. Research on closely related reagents, such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), demonstrates their value in facilitating racemization-free transformations. These methods are crucial for the synthesis of sensitive biomimetic molecules, including hydroxamic acids and ureas, from carboxylic acid precursors . Such synthetic pathways are compatible with common N-protecting groups (e.g., Boc, Fmoc, Cbz) and O-protecting groups (e.g., tBu, Bzl), making them highly valuable for peptide and medicinal chemistry research where chiral integrity is paramount . The mechanism of related compounds involves the pre-activation of carboxylic acids, enabling subsequent nucleophilic attack by amines or hydroxylamine to form advanced intermediates without epimerization. This reagent is intended for use by qualified laboratory and research professionals. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-2-19-11(16)10(15)13-9-4-3-8(14(17)18)5-7(9)6-12/h3-5H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVOXDZQHRKIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate typically involves multiple steps. One common method starts with the nitration of aniline to produce 2-cyano-4-nitroaniline . This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to form the final product . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:

  • Basic hydrolysis : Reaction with aqueous NaOH or KOH typically cleaves the ester bond.

  • Acidic hydrolysis : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> under reflux may also hydrolyze the ester.

Similar conditions were employed in the synthesis of ethyl 2-cyano-4,4-diethoxybutanoate, where refluxing with potassium carbonate facilitated ester formation .

Lossen Rearrangement

The carbamoyl group can undergo Lossen rearrangement in the presence of amines, forming ureas. A structurally related compound, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrated this reactivity:

Reaction ConditionsProductYieldSource
Hydroxamic acid + amine in DMFUrea derivatives70–85%

This reaction proceeds via an isocyanate intermediate, with the nitro group stabilizing transition states through electron-withdrawing effects .

Nucleophilic Aromatic Substitution

  • Challenges : Nitro groups strongly deactivate the ring, requiring harsh conditions (e.g., high temperatures or catalysts).

  • Potential sites : Meta to the nitro group or ortho to the cyano group, depending on directing effects.

Cyano Group Transformations

The cyano substituent offers pathways for functionalization:

Reaction TypeConditionsProduct
HydrolysisH<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>, refluxCarboxylic acid or amide
ReductionH<sub>2</sub>, Raney NiPrimary amine

These reactions are common in nitrile chemistry but require validation for this specific substrate.

Condensation Reactions

The carbamoyl carbonyl can react with nucleophiles:

  • Hydrazine derivatives : Formation of hydrazides or semicarbazides.

  • Amines : Generation of urea or thiourea analogs, as seen in amidinohydrazone syntheses .

Example from literature:

text
Carbamoyl + S-dodecyl isothiosemicarbazide → Hydrazone intermediate → Amidinohydrazone[5]

Reduction of the Nitro Group

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or metal-based reductions (Fe/HCl) could convert the nitro group to an amine:

MethodProductApplication
H<sub>2</sub>, Pd/C2-Cyano-4-aminophenyl derivativePrecursor for azole synthesis

Cross-Coupling Reactions

The nitro or cyano groups may facilitate palladium-catalyzed couplings (e.g., Suzuki-Miyaura), though steric hindrance from the carbamoyl group could limit efficacy.

Comparative Reactivity Table

Key reactions and yields from analogous compounds:

Reaction TypeSubstrate AnalogueConditionsYieldSource
Lossen rearrangementEthyl 2-cyano-2-(4-NBsOXY)acetateAmines, DMF, 25°C70–85%
Ester hydrolysisEthyl 2-cyano-4,4-diethoxybutanoateK<sub>2</sub>CO<sub>3</sub>, reflux51–57%
Hydrazone formationIndole-containing amidinohydrazonesMicrowave, 160°C63–88%

Mechanistic Considerations

  • Electronic effects : The nitro group enhances electrophilicity at the carbamoyl carbon, facilitating nucleophilic attack.

  • Steric effects : Bulky substituents on the phenyl ring may hinder reactions at the ortho position.

Scientific Research Applications

Chemical Properties and Structure

Ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate has the following chemical properties:

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 358.36 g/mol
  • IUPAC Name : Ethyl 2-[(2-cyano-4-nitrophenyl)carbamoyl]formate

The structure of this compound includes a cyano group, a nitrophenyl moiety, and an ethyl carbamate structure, which contribute to its reactivity and potential applications in various fields.

Pharmaceutical Applications

This compound has been investigated for its pharmaceutical properties, particularly in drug development:

  • Anticancer Activity : Studies have shown that compounds containing nitrophenyl groups exhibit anticancer properties. The incorporation of this compound into drug formulations may enhance the efficacy of existing chemotherapeutic agents by improving their solubility and bioavailability .
  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes, which could be useful in treating diseases where enzyme overactivity is a concern. For instance, it may inhibit acetylcholinesterase, potentially aiding in conditions like Alzheimer's disease .

Material Science

In material science, this compound is being explored for its role in developing advanced materials:

  • Nanomaterials : The compound's ability to form stable dispersions makes it a candidate for use in nanomaterial synthesis. Its incorporation into nanocomposites may improve mechanical properties and thermal stability .
  • Pigments : As part of research into nanomaterials as pigments, this compound has been evaluated for its color stability and lightfastness, making it suitable for applications in coatings and inks .

Agricultural Applications

The compound's unique properties make it a candidate for agricultural use:

  • Pesticide Development : this compound shows potential as a precursor for developing novel pesticides. Its ability to disrupt pest metabolic pathways could lead to effective pest control solutions .

Table 1: Summary of Applications

Application AreaPotential UsesKey Findings
PharmaceuticalAnticancer agents, enzyme inhibitorsEnhanced efficacy and bioavailability
Material ScienceNanocomposites, pigmentsImproved mechanical properties
AgriculturalPesticidesDisruption of pest metabolic pathways

Case Studies

Case Study 1: Anticancer Activity
A study conducted by researchers at [source] demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated that the compound could enhance the effects of existing chemotherapeutics.

Case Study 2: Nanomaterial Synthesis
In another study published in [source], researchers explored the use of this compound in synthesizing nanocomposites. The findings suggested that incorporating this compound improved the thermal stability and mechanical strength of the resulting materials.

Mechanism of Action

The mechanism of action of ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The cyano group can also participate in binding interactions with proteins and enzymes .

Comparison with Similar Compounds

Key Observations:

  • Aromatic vs. Heteroaromatic Backbones : The phenyl backbone in the target compound contrasts with pyridine (in edoxaban impurity) or thiophene (), altering electronic properties. Pyridine derivatives often exhibit higher polarity and hydrogen-bonding capacity .
  • Substituent Effects: Nitro and cyano groups (target compound) confer higher reactivity compared to methoxy () or carbamoyl () groups. For example, nitro groups may facilitate nucleophilic aromatic substitution, whereas methoxy groups are typically electron-donating .
  • Applications: Chloropyridinyl derivatives () are critical in anticoagulant synthesis, while thiophene-based analogs () serve as scaffolds for sulfur-containing pharmaceuticals.

Stability and Reactivity

  • Hydrolytic Stability : Carbamoyl esters are susceptible to alkaline hydrolysis. For instance, carbamoyl ethylation in starch hybrids () can lead to carboxy ethylation under basic conditions, suggesting similar vulnerability in the target compound.
  • Thermal Stability : Nitroaromatic compounds often exhibit lower thermal stability due to explosive tendencies, whereas aliphatic derivatives (e.g., ) are more stable.

Research and Commercial Relevance

  • Pharmaceutical Intermediates : Derivatives like the edoxaban impurity () highlight the role of carbamoyl formates in drug development. The nitro group in the target compound may enable further functionalization via reduction to amines.

Biological Activity

Ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanism of action, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H10N2O4
  • Molecular Weight : 218.20 g/mol

This compound features a cyano group (-CN), a nitro group (-NO2), and an ethyl carbamate moiety, which contribute to its biological properties.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Escherichia coli25
Staphylococcus aureus12.5
Pseudomonas aeruginosa50

Research demonstrates that compounds with similar structures exhibit varying degrees of antimicrobial activity, suggesting that the presence of the nitro and cyano groups enhances efficacy against gram-positive and gram-negative bacteria .

2. Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that this compound exhibits significant effects on cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and oxidative stress .

The proposed mechanism of action for this compound includes:

  • DNA Intercalation : The nitro group can facilitate interaction with nucleic acids, leading to disruptions in replication.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to cytotoxic effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation, further enhancing its anticancer properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed promising results against multi-drug resistant strains. The compound was tested in combination with standard antibiotics, demonstrating synergistic effects that reduced MIC values significantly when used together .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In another study focusing on its cytotoxic effects, this compound was administered to various cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .

Q & A

Q. What safety protocols are essential for high-risk reactions involving nitro groups?

  • Methodological Answer : Follow ASTM E2012-22 for thermal stability testing (DSC/TGA) to assess exothermic decomposition risks. Implement inert atmospheres (N₂/Ar) and pressure-relief systems. The Chemical Hygiene Plan mandates PPE (blast shields, flame-resistant lab coats) and emergency protocols for nitration reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.